Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester
Overview
Description
Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester is a synthetic organic compound belonging to the category of nitroaromatic esters. Its molecular structure consists of a benzoic acid moiety substituted with a dimethylamino ethenyl group and a nitro group, along with a methyl ester functionality. This compound is characterized by its unique combination of electron-donating and electron-withdrawing groups, which imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester typically involves the condensation of benzoic acid derivatives with appropriate reagents to introduce the dimethylamino ethenyl and nitro groups. Common synthetic routes include the reaction of benzoic acid with dimethylamine and an aldehyde under acidic conditions, followed by nitration and esterification reactions.
Industrial Production Methods:
Industrially, this compound can be produced through large-scale nitration of benzoic acid derivatives followed by esterification using methanol. The process requires stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester undergoes oxidative degradation in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The aromatic ring is susceptible to electrophilic substitution reactions due to the electron-donating effects of the dimethylamino group and the electron-withdrawing effects of the nitro group.
Common Reagents and Conditions:
Typical reagents include strong acids or bases, nitrating agents like nitric acid, and reducing agents such as hydrogen gas in the presence of metal catalysts.
Reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed:
Oxidative reactions yield various carboxylic acids and nitro derivatives.
Reductive reactions produce amino-substituted benzoic acid derivatives.
Substitution reactions on the aromatic ring yield a wide range of functionalized benzene derivatives.
Scientific Research Applications
Chemistry:
Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of dyes and pigments due to its chromophoric properties.
Biology:
In biological research, this compound is utilized in the study of enzymatic reactions involving ester hydrolysis and nitro reduction, providing insights into enzyme mechanisms and functions.
Medicine:
Although not widely used as a drug itself, the compound's derivatives have shown potential in pharmacological studies for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry:
In the industrial sector, this compound finds applications in the production of specialty chemicals, particularly in the manufacture of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester largely depends on its interactions with biological targets. The nitro group can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components, while the ester moiety can be hydrolyzed to release benzoic acid derivatives. The dimethylamino ethenyl group can participate in π-π interactions and hydrogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate
Methyl 4-(dimethylamino)benzoate
2-Nitrobenzoic acid, methyl ester
Properties
IUPAC Name |
methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHVJGFXSDKDO-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20887158 | |
Record name | Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20887158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68109-89-7 | |
Record name | Methyl 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68109-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20887158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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